N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide
Description
N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-methylphenyl group and an acetamide moiety linked through an ester bond with 3-oxobutanoyl
Properties
CAS No. |
62641-39-8 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(N-acetyl-4-methylanilino) 3-oxobutanoate |
InChI |
InChI=1S/C13H15NO4/c1-9-4-6-12(7-5-9)14(11(3)16)18-13(17)8-10(2)15/h4-7H,8H2,1-3H3 |
InChI Key |
ZLUXTDLTQHENHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C)OC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide typically involves the reaction of 4-methylphenylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-acetamide: Lacks the 3-oxobutanoyl group, making it less reactive in certain chemical reactions.
N-(4-Methylphenyl)-N-(2-oxopropanoyl)acetamide: Similar structure but with a different acyl group, leading to variations in reactivity and applications.
Uniqueness
N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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